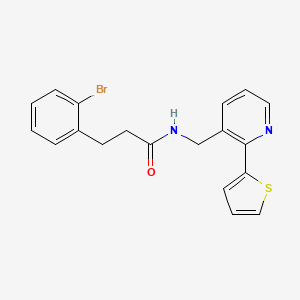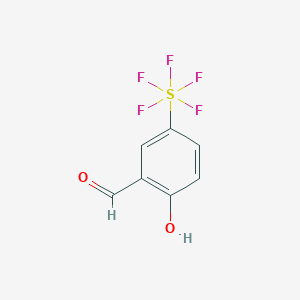![molecular formula C11H18 B2354921 1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane CAS No. 13567-57-2](/img/structure/B2354921.png)
1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique bicyclic structure, which includes a norbornane skeleton with additional methyl and methylene groups. It is a colorless liquid with a distinct odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, where cyclopentadiene reacts with isoprene to form the norbornane skeleton. Subsequent methylation and methylene addition steps are carried out under controlled conditions to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation and other advanced organic synthesis techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the methylene group to a methyl group.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, forming products like halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Potassium permanganate for oxidation.
- Hydrogen gas with palladium catalyst for reduction.
- Halogens like chlorine or bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and halogenated derivatives, which can be further utilized in various chemical processes .
Wissenschaftliche Forschungsanwendungen
1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in spectroscopic studies.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornane: Shares the same bicyclic structure but lacks the additional methyl and methylene groups.
Camphene: Another bicyclic hydrocarbon with a similar structure but different functional groups.
Fenchone: A related compound with a ketone functional group instead of the methylene group.
Uniqueness
1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane is unique due to its specific arrangement of methyl and methylene groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses .
Eigenschaften
IUPAC Name |
1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-8-10(2,3)9-5-6-11(8,4)7-9/h9H,1,5-7H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWRARFUNWPJJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((4-fluorophenyl)thio)-N-methylacetamide](/img/structure/B2354839.png)
![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2354842.png)
![1-Benzyl-6-fluoro-3-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]-7-piperidin-1-ylquinolin-4-one](/img/structure/B2354845.png)
![(E)-6-benzyl-2-((E)-3-phenylallylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2354846.png)
![(4-benzylpiperidin-1-yl)-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone](/img/structure/B2354847.png)


![3-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine](/img/structure/B2354850.png)
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2354852.png)

![3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2354857.png)


